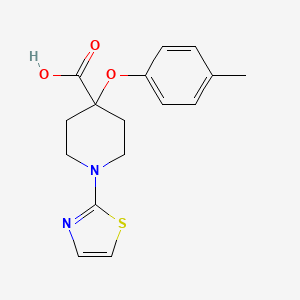
4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid, also known as MTPCA, is a chemical compound that has been studied for its potential therapeutic applications.
作用機序
4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid has been shown to inhibit the production of inflammatory cytokines and to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve cognitive function in animal models of neurological disorders. Additionally, this compound has been shown to have anticancer effects in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid in lab experiments is its potential as a therapeutic agent for neurological disorders and cancer. However, a limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
Future research on 4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid could focus on its potential as a treatment for specific types of cancer, as well as its potential as a therapeutic agent for other neurological disorders. Additionally, research could be conducted to better understand its mechanism of action and potential side effects.
合成法
4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-methylphenol with thionyl chloride to form 4-chloro-1-methylphenol. This intermediate is then reacted with 2-aminothiazole to form this compound.
科学的研究の応用
4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. Research has also been conducted on its potential as a cancer treatment.
特性
IUPAC Name |
4-(4-methylphenoxy)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-2-4-13(5-3-12)21-16(14(19)20)6-9-18(10-7-16)15-17-8-11-22-15/h2-5,8,11H,6-7,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGBYCTQOTZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)C3=NC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)
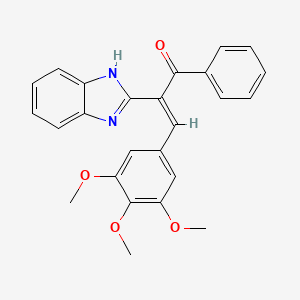

![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)
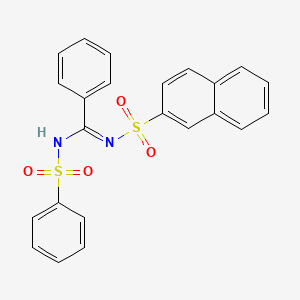
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
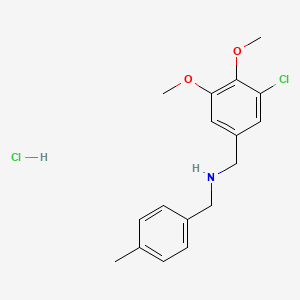
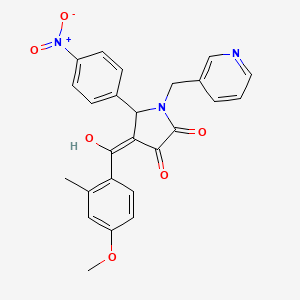
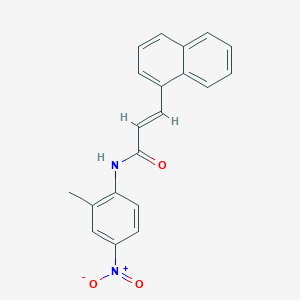

![N-{[(4-bromophenyl)amino]carbonothioyl}-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5302719.png)